Benzisothiazole sulphoxide

Descripción general

Descripción

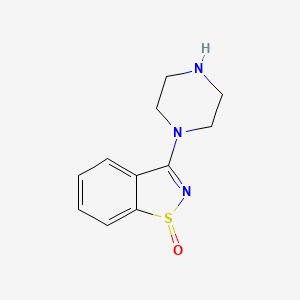

Benzisothiazole sulphoxide is a compound with the molecular formula C11H13N3OS . It is a derivative of benzisothiazole, a class of compounds that have been found in various marine and terrestrial natural compounds . Benzisothiazoles are known for their high pharmaceutical and biological activity .

Synthesis Analysis

Benzisothiazole sulphoxide can be synthesized through various methods. One approach involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A three-component reaction using elemental sulfur and ammonium as heteroatom components under transition metal-free conditions has also been reported .

Molecular Structure Analysis

The molecular structure of Benzisothiazole sulphoxide consists of a benzisothiazole ring attached to a sulphoxide group . The InChI string of the compound is InChI=1S/C11H13N3OS/c15-16-10-4-2-1-3-9(10)11(13-16)14-7-5-12-6-8-14/h1-4,12H,5-8H2 .

Chemical Reactions Analysis

Benzisothiazole derivatives, including Benzisothiazole sulphoxide, are known to undergo various chemical reactions. For instance, they can participate in the Knoevenagel reaction, condensation with a second aldehyde molecule, and the Diels–Alder heterocycloaddition of the intermediates .

Physical And Chemical Properties Analysis

Benzisothiazole sulphoxide has a molecular weight of 235.31 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a complexity of 325 .

Aplicaciones Científicas De Investigación

Tautomerism and Decomposition

Benzisothiazole derivatives, such as ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, exhibit interesting tautomeric properties. For instance, when heated in dimethyl sulphoxide, they can decompose into other compounds like (1,2-benzisothiazol-3-yl)acetonitrile (Carrington, Clarke, Hughes, & Scrowston, 1972)(Carrington, Clarke, Hughes, & Scrowston, 1972).

Conversion and Synthesis

Innovative conversions of benzo[b]thiophen-3(2H)-ones into benzisothiazole systems have been documented. For example, treatment with base can yield various benzisothiazole derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Tamura, Bayomi, Mukai, Ikeda, & Kise, 1980)(Tamura, Bayomi, Mukai, Ikeda, & Kise, 1980).

Antimicrobial Properties

Certain sulfonamide and sulfonylurea derivatives of benzisothiazole have been studied for their antimicrobial properties. They exhibit good antibacterial activity, particularly against Gram-positive bacteria, and possess notable antimycotic action against various dermatophytes (Zani & Vicini, 1998)(Zani & Vicini, 1998).

Chemical Synthesis and Reactions

A general synthesis approach for 2,1-benzisothiazoles has been described, showcasing the chemical flexibility and potential for creating various derivatives. This synthetic route is particularly useful for developing different 2,1-benzisothiazole compounds (Albert, O'Brien, & Robins, 1978)(Albert, O'Brien, & Robins, 1978).

Diverse Applications and Properties

Benzisothiazoles, including their derivatives, have shown diverse applications and properties, such as auxin-like activity, analgesic, antithrombogenic, fungicidal, anti-inflammatory activities, and diuretic effects. These applications span across different fields, including agriculture, medicine, and pharmacology (Davis, 1985)(Davis, 1985).

Electrochemical Properties

Studies on the electrochemical oxidation of benzisothiazole compounds provide insights into their redox properties, crucial for applications in electrochemistry and materials science (Müller, Dakova, Lamberts, & Evers, 1994)(Müller, Dakova, Lamberts, & Evers, 1994).

Phytotoxic Activities

N-substituted phenyl isothiazolone derivatives of benzisothiazoles have shown phytotoxic activities. Their impact on growth inhibition, chlorophyll decrease, and peroxidative destruction of cell membranes in green microalgae highlight their potential in agricultural sciences (Miyamoto, Ikeda, & Wakabayashi, 2003)(Miyamoto, Ikeda, & Wakabayashi, 2003).

Sulphur-Containing Therapeutics in Alzheimer’s Disease

Research on sulphur-containing compounds, including benzisothiazoles, has gained attention in medicinal chemistry for the treatment of Alzheimer's disease. Their antioxidant potential and multi-targeting strategies are key aspects of their therapeutic efficacy (Zhu, Dronamraju, Xie, & More, 2021)(Zhu, Dronamraju, Xie, & More, 2021).

Mecanismo De Acción

While the specific mechanism of action for Benzisothiazole sulphoxide is not explicitly mentioned in the search results, benzisothiazole derivatives are known to exhibit a broad spectrum of biological activities, such as antibacterial, antiviral, and herbicidal activities . These activities are often associated with the unique benzisothiazole scaffold present in these compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

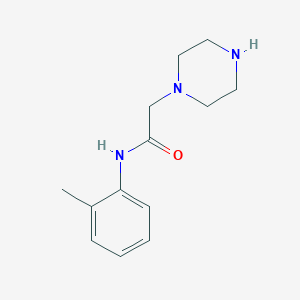

3-piperazin-1-yl-1,2-benzothiazole 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c15-16-10-4-2-1-3-9(10)11(13-16)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBIZCKXBZKGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NS(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577010 | |

| Record name | 3-(Piperazin-1-yl)-1H-1lambda~4~,2-benzothiazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzisothiazole sulphoxide | |

CAS RN |

128396-56-5 | |

| Record name | Benzisothiazole sulphoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128396565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Piperazin-1-yl)-1H-1lambda~4~,2-benzothiazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZISOTHIAZOLE SULPHOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2229N6UPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

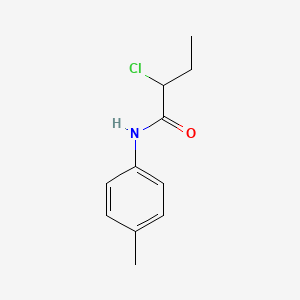

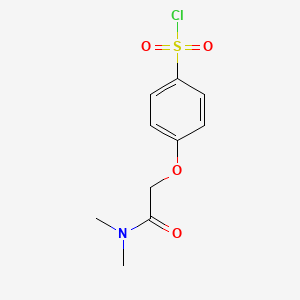

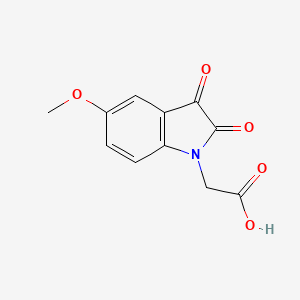

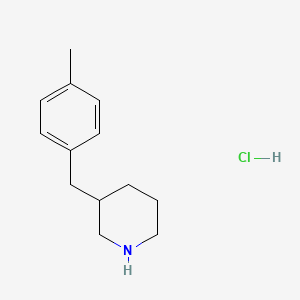

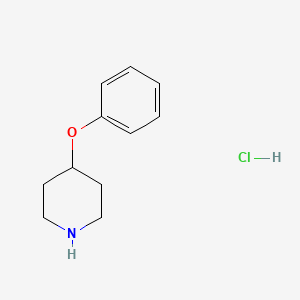

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369178.png)